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Abstract
The triazoline adduct of pre-calcitriol, scientifically known as (1R,7S,10R,13R,14R)-7-

[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-

methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione, is a significant

compound in the field of vitamin D chemistry. Primarily recognized as a stable derivative of the

thermally labile pre-calcitriol, this adduct plays a crucial role as a synthetic intermediate and is

listed as a specified impurity in pharmacopeial monographs for calcitriol.[1][2] Its formation via

a Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) allows for the protection

of the conjugated diene system of pre-calcitriol, facilitating its handling and purification. This

guide provides a comprehensive overview of the fundamental properties of this adduct,

including its synthesis, physicochemical characteristics, and the limited available information on

its biological relevance.

Introduction
Pre-calcitriol is the immediate precursor to calcitriol, the hormonally active form of vitamin D₃. It

is formed in the skin upon exposure to UVB radiation and subsequently undergoes a thermal

isomerization to calcitriol. Due to its inherent instability, the isolation and characterization of

pre-calcitriol are challenging. The formation of the triazoline adduct provides a chemically
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stable derivative that can be more readily studied and utilized in synthetic pathways. This

adduct is a product of a [4+2] cycloaddition reaction between the s-cis conjugated diene of pre-

calcitriol and the potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Physicochemical Properties
The fundamental physicochemical properties of the triazoline adduct of pre-calcitriol are

summarized in the table below. These data are compiled from various chemical supplier

databases and pharmacopeial information.

Property Value

IUPAC Name

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-

2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-

methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-

triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-

3,5-dione

Synonyms
pre-Calcitriol PTAD Adduct, Calcitriol Impurity C,

Triazoline Adduct of pre-Calcitriol

CAS Number 86307-44-0[3][4][5]

Molecular Formula C₃₅H₄₉N₃O₅[6]

Molecular Weight 591.78 g/mol [5]

Appearance White to Off-White Solid[7]

Solubility
Soluble in DMSO (45 mg/mL) and other organic

solvents.[5]

Storage
Store at low temperature (-20°C for long-term).

[5]

Predicted Density 1.27 ± 0.1 g/cm³[7]

Note: Some data, such as density, are predicted values and should be considered as such.
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The synthesis of the triazoline adduct of pre-calcitriol is achieved through a Diels-Alder

reaction. While a specific, detailed protocol for the pre-calcitriol adduct is not readily available in

peer-reviewed literature, the general procedure for the reaction of vitamin D derivatives with

PTAD is well-established. The following is a generalized experimental protocol based on

analogous reactions.

General Experimental Protocol for the Formation of
Vitamin D-PTAD Adducts
Materials:

Pre-calcitriol (or a related vitamin D derivative)

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Dissolve pre-calcitriol in the anhydrous aprotic solvent under an inert atmosphere.

Add a solution of PTAD in the same solvent to the pre-calcitriol solution. The reaction is

typically rapid and can often be performed at room temperature.

The reaction progress can be monitored by the disappearance of the red color of the PTAD

solution.

Once the reaction is complete, the solvent is removed under reduced pressure.

The resulting crude adduct is then purified, typically by column chromatography on silica gel,

to yield the pure triazoline adduct.

Note: The exact stoichiometry, reaction time, and purification conditions would need to be

optimized for the specific reaction with pre-calcitriol.
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Spectroscopic Data
Detailed NMR and mass spectrometry data for the pre-calcitriol PTAD adduct are not

extensively published. However, the use of PTAD as a derivatizing agent for the analysis of

vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is

common.[8][9][10] This derivatization enhances the ionization efficiency of the vitamin D

molecule, allowing for sensitive detection.

In a typical positive ion mode ESI-MS analysis, the PTAD adduct of a vitamin D metabolite will

show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns in MS/MS would

involve characteristic losses from the vitamin D backbone and the PTAD moiety.

While specific NMR data for the pre-calcitriol adduct is not available, analysis of related vitamin

D-PTAD adducts would show characteristic signals for the triazoline ring protons and the

modified diene system of the vitamin D core.

Biological Activity and Signaling Pathways
There is currently no available scientific literature detailing the specific biological activity or the

interaction of the pre-calcitriol PTAD adduct with cellular signaling pathways. This compound is

primarily regarded as a synthetic intermediate or a protected form of pre-calcitriol.

It is plausible that the adduct itself is biologically inactive in terms of binding to the vitamin D

receptor (VDR), as the modification of the diene system is critical for VDR recognition.

However, it could potentially act as a prodrug, where under certain physiological conditions, a

retro-Diels-Alder reaction might occur to release pre-calcitriol, which would then isomerize to

the active calcitriol. This hypothesis remains to be experimentally validated.

The known signaling pathway for calcitriol involves its binding to the VDR, which then

heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response

elements (VDREs) on target genes, modulating their transcription.
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Caption: Workflow for the synthesis of the triazoline adduct of pre-calcitriol.
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Caption: Hypothetical pathway for the prodrug action of the triazoline adduct.

Conclusion
The triazoline adduct of pre-calcitriol is a chemically stable and important derivative in the study

and synthesis of vitamin D compounds. While its primary role has been as a synthetic

intermediate and a known impurity of calcitriol, its fundamental properties provide a basis for
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further investigation. The lack of detailed spectroscopic and biological activity data highlights an

area for future research, particularly to explore its potential as a prodrug for the controlled

release of calcitriol. The experimental protocols and data presented in this guide serve as a

foundational resource for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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